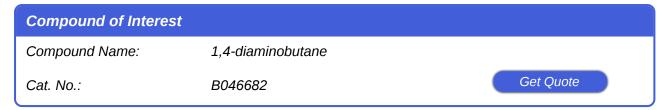


An In-depth Technical Guide to 1,4-Diaminobutane (Putrescine)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a biogenic diamine that plays a crucial role in cell physiology and is a versatile building block in chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, details its biological significance and metabolic pathways, and outlines experimental protocols for its analysis. The information is intended to serve as a technical resource for professionals in research, chemical sciences, and drug development.

Chemical and Physical Properties

1,4-Diaminobutane is a colorless, foul-smelling solid at room temperature.[1][2] It is a hygroscopic and air-sensitive compound.[3] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for 1,4-Diaminobutane



Identifier	Value
IUPAC Name	butane-1,4-diamine[4]
Synonyms	Putrescine, 1,4-Butanediamine[5]
CAS Number	110-60-1[4]
Molecular Formula	C4H12N2[4]
Molecular Weight	88.15 g/mol [4]
InChI Key	KIDHWZJUCRJVML-UHFFFAOYSA-N
SMILES	NCCCCN

Table 2: Physical and Chemical Properties of **1,4-Diaminobutane**

Property	Value
Melting Point	25-28 °C (lit.)
Boiling Point	158-160 °C (lit.)
Density	0.877 g/mL at 25 °C (lit.)
Vapor Pressure	4.12 mmHg[4]
Flash Point	45 °C[6]
Solubility	Very soluble in water[4][7]
pKa (conjugate acid)	10.8 at 20 °C[4]
logP	-0.7[4]
Refractive Index	n20/D 1.457 (lit.)

Chemical Reactivity and Applications

The two primary amine groups of **1,4-diaminobutane** make it a versatile bifunctional monomer. [8]



- Polymer Synthesis: A significant industrial application of 1,4-diaminobutane is in the synthesis of high-performance polyamides.[8] Specifically, it undergoes polycondensation with adipic acid to produce Nylon 46, a polyamide known for its exceptional thermal stability and mechanical strength.[8]
- Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds and is used in the preparation of pharmaceuticals and agrochemicals.[3][9] It is also a synthon for amido-ureas.[10]
- Coordination Chemistry: The amine groups can act as ligands, allowing 1,4-diaminobutane to form coordination complexes with metal ions.

Biological Significance

Putrescine is a ubiquitous polyamine in living organisms, where it is involved in a wide range of physiological processes.[1][11]

- Cell Growth and Proliferation: Polyamines are essential for cell division, differentiation, and maturation.[12][13]
- Molecular Interactions: Due to their polycationic nature at physiological pH, polyamines like
 putrescine can interact with negatively charged macromolecules such as DNA, RNA, and
 proteins, thereby stabilizing their structures.[12][14]
- GABA Precursor: In the brain, putrescine can serve as a precursor for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]
- Plant Physiology: In plants, putrescine is involved in growth, development, and stress responses.[1][15] It can act as a cation substitute, an osmolyte, and is implicated in regulating various surface proteins.[1]

Metabolic Pathways

1,4-Diaminobutane is synthesized in organisms through several metabolic pathways, primarily starting from the amino acids arginine and ornithine.[1][16]

Ornithine Decarboxylase (ODC) Pathway



The most direct route to putrescine synthesis in many organisms is the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[1][16]



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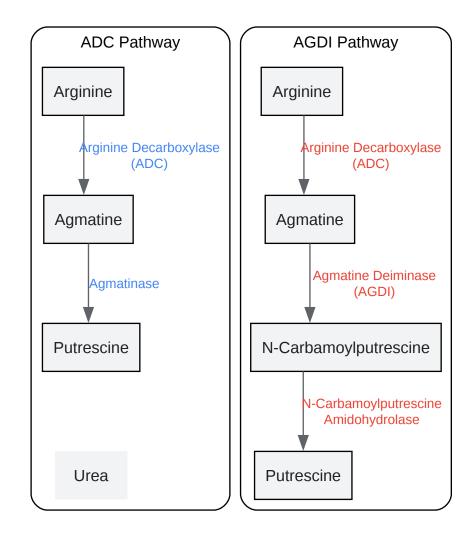
Caption: Ornithine Decarboxylase Pathway.

Arginine Decarboxylase (ADC) and Agmatine Deiminase (AGDI) Pathways

In many bacteria and plants, putrescine is synthesized from arginine via agmatine.[1][17][18]

- Arginine Decarboxylase (ADC) Pathway: Arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine.[1] Agmatine is then hydrolyzed to putrescine and urea by agmatinase.[14]
- Agmatine Deiminase (AGDI) Pathway: Alternatively, agmatine can be converted to N-carbamoylputrescine by agmatine deiminase (AGDI).[18][19] N-carbamoylputrescine is subsequently hydrolyzed to yield putrescine.[1]





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Caption: Biosynthesis of Putrescine from Arginine.

Role in Drug Development

The critical role of polyamines in cell proliferation has made their metabolic pathways attractive targets for drug development, particularly in oncology.

- Enzyme Inhibition: Ornithine decarboxylase (ODC) is a key target for cancer therapy. Effornithine, an irreversible inhibitor of ODC, is used to reduce polyamine levels and inhibit cell growth.[12]
- Drug Targets: Known drug targets of putrescine include the putrescine-binding periplasmic protein, ornithine decarboxylase, and S-adenosylmethionine decarboxylase proenzyme.[4]



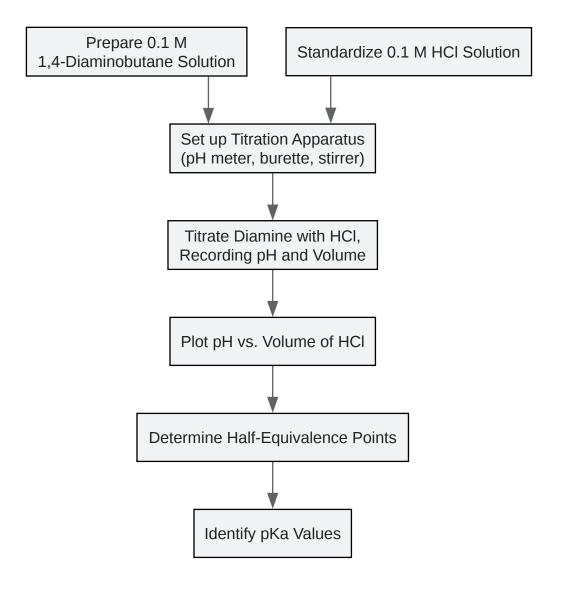
Experimental Protocols Determination of pKa by Titration

Objective: To determine the acid dissociation constants (pKa) of **1,4-diaminobutane**.

Methodology:

- Preparation of Analyte: Prepare a standard solution of 1,4-diaminobutane (e.g., 0.1 M) in deionized water.
- Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a burette tip.
- Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
- Data Collection: Record the pH of the solution after each incremental addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two equivalence points and two halfequivalence points will be observed, corresponding to the two pKa values.





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Caption: Workflow for pKa Determination by Titration.

Quantification in Biological Samples by HPLC

Objective: To quantify the concentration of **1,4-diaminobutane** in biological samples (e.g., cell lysates, plasma).

Methodology:

• Sample Preparation: Homogenize the biological sample in an appropriate buffer. Precipitate proteins using an acid (e.g., perchloric acid) and centrifuge to collect the supernatant.



- Derivatization: Polyamines are often derivatized to enhance their detection. A common method is pre-column derivatization with dansyl chloride or o-phthalaldehyde (OPA).
- HPLC Analysis:
 - Column: Use a reverse-phase C18 column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: A fluorescence detector is typically used for derivatized polyamines.
- Quantification: Prepare a standard curve using known concentrations of 1,4-diaminobutane.
 The concentration in the sample is determined by comparing its peak area to the standard curve.

Safety and Handling

- 1,4-Diaminobutane is a corrosive and toxic substance.[5][20]
- Hazards: Causes severe skin and eye burns.[5] It is harmful if swallowed and toxic if it
 comes into contact with skin or is inhaled.[20][21] It is also a flammable solid.[20]
- Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[22][23] Keep away from heat, sparks, and open flames.[20]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like acids and strong oxidizing agents.[3][24]

This guide provides a foundational understanding of the chemical and physical properties of **1,4-diaminobutane**, its biological roles, and relevant experimental procedures. For further detailed information, consulting the cited literature is recommended.

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